![molecular formula C22H15BrO4 B11683088 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one](/img/structure/B11683088.png)
7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromophenol with benzyl bromide to form 2-bromophenyl benzyl ether. This intermediate is then reacted with 4H-chromen-4-one under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenoxy)pyridine
- 4-(2-bromophenoxy)-7-chloroquinoline
- 2-(2-bromophenoxy)propane
Uniqueness
Compared to similar compounds, 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chromen-4-one core structure is particularly significant for its potential therapeutic applications .
Properties
Molecular Formula |
C22H15BrO4 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-(2-bromophenoxy)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H15BrO4/c23-18-8-4-5-9-19(18)27-21-14-26-20-12-16(10-11-17(20)22(21)24)25-13-15-6-2-1-3-7-15/h1-12,14H,13H2 |
InChI Key |
UTGGLSDNFGYXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br |
Origin of Product |
United States |
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